![molecular formula C20H23NO B1613984 2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone CAS No. 898774-63-5](/img/structure/B1613984.png)
2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone
Overview
Description
2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone (DM-PBM) is a synthetic organic compound belonging to the class of phenyl ketones. It is a colorless solid that is insoluble in water and has a melting point of 163-165°C. DM-PBM has been studied for its potential applications in the fields of medicine, agriculture, and industry. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, it has been studied for its potential use in the treatment of cancer and other diseases.
Scientific Research Applications
Photocrosslinking Applications
Benzophenones are pivotal in biological applications for their photocrosslinking properties. The addition of a photocrosslinking amino acid to the genetic code of Escherichia coli, facilitated by benzophenones, allows for in vivo incorporation of unnatural amino acids into proteins. This method has been utilized for crosslinking protein subunits, offering a novel approach for exploring protein interactions both in vitro and in vivo (Chin et al., 2002).
Organic Chemistry and Photocycloaddition
In organic chemistry, the regioselectivity of [2 + 2] photocycloaddition reactions involving benzophenones demonstrates a large temperature dependence. This provides insights into the conformational properties of intermediary triplet 1,4-diradicals, which are crucial for understanding the mechanisms behind the Paternò-Büchi reaction (Hei et al., 2005).
Ligand Exchange and Structural Characterization
The synthesis and structural characterization of ortho-palladated complexes via ligand exchange using benzophenone derivatives highlight the versatility of these compounds in forming metal-organic frameworks and catalysts (Ryabov et al., 1992).
Electrochemical Reduction Studies
Studies on the electrochemical reduction of substituted benzophenones in dimethylformamide reveal mechanisms of reductive cleavage, offering insights into the electrochemical behaviors of benzophenone derivatives (Nadjo & Sevéant, 1971).
properties
IUPAC Name |
(2,6-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-8-7-9-16(2)19(15)20(22)18-11-4-3-10-17(18)14-21-12-5-6-13-21/h3-4,7-11H,5-6,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDHVUNNKZODQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643653 | |
Record name | (2,6-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898774-63-5 | |
Record name | (2,6-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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